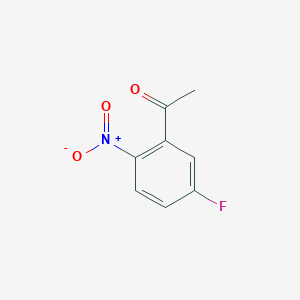

1-(5-Fluoro-2-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAGKEZJDCSVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535351 | |

| Record name | 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2250-48-8 | |

| Record name | 1-(5-Fluoro-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoro-2-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(5-Fluoro-2-nitrophenyl)ethanone (CAS No. 2250-48-8)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-(5-fluoro-2-nitrophenyl)ethanone, a key chemical intermediate in pharmaceutical research and development. This document delves into its chemical and physical properties, synthesis, analytical characterization, applications in medicinal chemistry, and essential safety and handling protocols.

Core Compound Identification and Properties

Chemical Identity:

This compound is an aromatic ketone characterized by a phenyl ring substituted with a fluorine atom, a nitro group, and an acetyl group. Its unique electronic and structural features make it a valuable building block in organic synthesis.

| Identifier | Value |

| CAS Number | 2250-48-8[1][2] |

| Molecular Formula | C₈H₆FNO₃[2] |

| Molecular Weight | 183.14 g/mol [3] |

| Synonyms | 5-Fluoro-2-nitroacetophenone, 5'-Fluoro-2'-nitroacetophenone, 2-nitro-5-fluoroacetophenone[2] |

Physicochemical Properties:

This compound is typically a solid at room temperature, appearing as a pale yellow crystalline powder.[3] It is important to store it in a dry, well-ventilated place at room temperature.[1]

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of a substituted benzene ring.[4][5] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.

A plausible synthetic pathway begins with 4-fluoro-1-nitrobenzene, which is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][6]

Reaction Scheme:

Caption: Friedel-Crafts acylation of 4-fluoro-1-nitrobenzene.

Experimental Protocol: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add acetyl chloride dropwise at a controlled temperature (typically 0-5 °C).

-

After the formation of the acylium ion complex, add 4-fluoro-1-nitrobenzene to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Analytical Characterization

Comprehensive analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum is expected to show a signal for the carbonyl carbon, the methyl carbon, and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 183.14. Common fragmentation patterns for aromatic ketones include the loss of the methyl group (M-15) and the acetyl group (M-43).[8] The presence of the nitro group may lead to characteristic fragments from the loss of NO (M-30) and NO₂ (M-46).

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands include:

-

C=O stretch (ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.[9]

-

C-NO₂ stretch: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-F stretch: A strong absorption band for the carbon-fluorine bond is typically observed in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic absorptions for the aromatic ring will also be present.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.

Role as a Precursor to AKT Inhibitors:

The AKT signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in many human cancers.[10][11] Consequently, inhibitors of the AKT kinase are a major focus of cancer drug discovery.

This compound serves as a crucial starting material for the synthesis of potent AKT inhibitors, such as the clinical candidate AZD5363 .[12][13] The synthesis of such inhibitors often involves the chemical modification of the acetyl and nitro groups of this compound to construct the complex heterocyclic core of the final drug molecule.

Illustrative Synthetic Workflow:

Caption: General synthetic pathway from the core compound to AKT inhibitors.

The fluorine atom in this compound is often retained in the final drug molecule, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Safety, Handling, and Disposal

Hazard Identification:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person to fresh air and seek medical attention if breathing is difficult.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its synthesis via Friedel-Crafts acylation is a well-established process, and its structure can be unequivocally confirmed through a suite of analytical techniques. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and scientists leveraging this key intermediate in the pursuit of novel therapeutics.

References

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. 2021. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 2018. Available from: [Link]

-

Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics. 2012. Available from: [Link]

-

From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. Molecules. 2021. Available from: [Link]

- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone. Google Patents. 2020.

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. 2013. Available from: [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. 2018. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry. 2021. Available from: [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. 2023. Available from: [Link]

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. 1969. Available from: [Link]

-

¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. ResearchGate. 2017. Available from: [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry. 2013. Available from: [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. 2013. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. Available from: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]

- Preparation of fluoronitrobenzene. Google Patents. 1979.

-

friedel-crafts acylation of benzene. chemguide. Available from: [Link]

-

Safety Data Sheet. Angene Chemical. 2021. Available from: [Link]

-

Discovery of novel AKT inhibitors with enhanced anti-tumor effects in combination with the MEK inhibitor. Oncotarget. 2014. Available from: [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. 2000. Available from: [Link]

-

FT-IR spectra of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one. ResearchGate. 2018. Available from: [Link]

-

Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Molecules. 2022. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. Available from: [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. 2023. Available from: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019. Available from: [Link]

- Process for preparing 2-fluoro-5-nitroaniline. Google Patents. 1984.

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. ACS Publications. 2021. Available from: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. 2023. Available from: [Link]

-

2'-Nitroacetophenone. PubChem. Available from: [Link]

- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents. 2010.

Sources

- 1. 2250-48-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(5-Fluoro-2-nitrophenyl)ethanone

Foreword: The Strategic Importance of 1-(5-Fluoro-2-nitrophenyl)ethanone

This compound, also known as 5'-fluoro-2'-nitroacetophenone, is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its unique trifunctionalized aromatic scaffold, featuring an acetyl group, a nitro group, and a fluorine atom, offers multiple reaction sites for further chemical transformations. The presence of the fluorine atom and the nitro group significantly influences the electronic properties of the molecule, enhancing its reactivity and making it a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, delving into the mechanistic underpinnings and providing detailed experimental protocols for researchers and professionals in the field of drug development and chemical synthesis.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5'-Fluoro-2'-nitroacetophenone, 2-Nitro-5-fluoroacetophenone |

| CAS Number | 2250-48-8 |

| Molecular Formula | C₈H₆FNO₃[1] |

| Molecular Weight | 183.14 g/mol [1] |

| Appearance | Solid[1] |

Primary Synthesis Pathway: Electrophilic Aromatic Substitution via Friedel-Crafts Acylation

The most direct and industrially relevant approach to the synthesis of this compound is the Friedel-Crafts acylation of 4-fluoronitrobenzene. This classic electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a strong Lewis acid catalyst.[2]

Reaction Mechanism and Regioselectivity

The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2] In this specific synthesis, the Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to generate the acylium ion (CH₃CO⁺).

The regioselectivity of the acylation of 4-fluoronitrobenzene is dictated by the directing effects of the existing substituents. The nitro group (-NO₂) is a powerful deactivating group and a meta-director, strongly withdrawing electron density from the aromatic ring. The fluorine atom (-F) is also a deactivating group due to its high electronegativity, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

In the case of 4-fluoronitrobenzene, the positions ortho to the fluorine atom are positions 3 and 5, and the positions meta to the nitro group are also positions 3 and 5. Therefore, the incoming electrophile (the acylium ion) will be directed to either position 3 or 5. However, the position ortho to the fluorine (and meta to the nitro group) is sterically less hindered and electronically favored, leading to the selective formation of this compound as the major product.

Figure 1: Conceptual workflow of the Friedel-Crafts acylation of 4-fluoronitrobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

4-Fluoronitrobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, add 4-fluoronitrobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition of 4-fluoronitrobenzene, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction on a deactivated ring may require several hours.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by slowly adding crushed ice, followed by the slow addition of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: Friedel-Crafts reactions on deactivated aromatic rings can be challenging and may require more forcing conditions, such as higher temperatures or the use of a more potent Lewis acid. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

Alternative Synthesis Pathway: Nitration of 2'-Fluoroacetophenone

An alternative route to this compound involves the nitration of 2'-fluoroacetophenone.[3] This pathway is particularly useful if 2'-fluoroacetophenone is a more readily available or cost-effective starting material.

Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is another classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the substituents on 2'-fluoroacetophenone will determine the position of nitration. The fluorine atom is an ortho-, para-director, while the acetyl group is a meta-director. The acetyl group is a deactivating group, while the fluorine atom is a weakly deactivating group. The nitration will predominantly occur at the position that is electronically favored and sterically accessible. In this case, the position para to the fluorine and meta to the acetyl group (position 5) is the most likely site of nitration, leading to the desired product.

Figure 2: Conceptual workflow for the nitration of 2'-fluoroacetophenone.

Experimental Protocol: Nitration

Materials:

-

2'-Fluoroacetophenone[4]

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Reaction: In a separate flask, dissolve 2'-fluoroacetophenone in a minimal amount of concentrated sulfuric acid and cool the mixture to 0 °C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2'-fluoroacetophenone, keeping the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time. Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Multi-Step Synthesis from m-Fluoroaniline: A Versatile Approach

A more elaborate, yet versatile, synthesis route starts from the readily available m-fluoroaniline. This multi-step pathway, as adapted from a similar synthesis of a related compound, involves a sequence of standard organic transformations.[5]

Synthesis Pathway Overview

-

Acetylation: The amino group of m-fluoroaniline is first protected by acetylation with acetic anhydride to form 3-fluoroacetanilide.

-

Friedel-Crafts Acylation: The protected aniline undergoes Friedel-Crafts acylation to introduce the acetyl group, yielding 2-fluoro-4-acetamidoacetophenone.

-

Hydrolysis: The acetamido group is then hydrolyzed back to an amino group to give 2-fluoro-4-aminoacetophenone.

-

Sandmeyer Reaction: The amino group is converted to a chloro group via a Sandmeyer reaction, producing 2-fluoro-4-chloroacetophenone.

-

Nitration: Finally, nitration of this intermediate yields the target molecule, this compound.

This pathway offers the advantage of building the molecule step-by-step, allowing for greater control over the substitution pattern.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle with care in a dry environment.

-

Acetyl Chloride: Corrosive and lachrymatory. Reacts with moisture.

-

Concentrated Acids (H₂SO₄, HNO₃, HCl): Highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Nitro Aromatic Compounds: Many nitro aromatic compounds are toxic and potentially explosive. Avoid heating them to high temperatures.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., C=O of the ketone, N-O stretching of the nitro group).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the solid product.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Friedel-Crafts acylation of 4-fluoronitrobenzene being the most direct approach. An alternative pathway involving the nitration of 2'-fluoroacetophenone also presents a viable option. For greater synthetic flexibility, a multi-step sequence starting from m-fluoroaniline can be employed. The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. This guide provides the fundamental knowledge and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google P

- CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google P

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])

-

Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - MDPI. (URL: [Link])

-

Friedel-Crafts Reactions - Chemistry LibreTexts. (URL: [Link])

-

Experiment 14: Friedel-Crafts Acylation - YouTube. (URL: [Link])

- US4164517A - Preparation of fluoronitrobenzene - Google P

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Discontinuous two step flow synthesis of m-aminoacetophenone” - ResearchGate. (URL: [Link])

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. (URL: [Link])

-

5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%) - Amerigo Scientific. (URL: [Link])

Sources

- 1. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. 5′-Fluoro-2′-hydroxy-3′-nitroacetophenone (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. 2'-Fluoroacetophenone | 445-27-2 [chemicalbook.com]

- 5. CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Fluoro-2-nitrophenyl)ethanone

Introduction to 1-(5-Fluoro-2-nitrophenyl)ethanone

This compound, with the chemical formula C₈H₆FNO₃ and a molecular weight of 183.14 g/mol , is a substituted acetophenone containing both a nitro group and a fluorine atom on the aromatic ring.[1] These substituents significantly influence the electronic environment of the molecule, making spectroscopic analysis a powerful tool for its characterization. The strategic placement of the electron-withdrawing nitro group and the electronegative fluorine atom creates a unique substitution pattern that can be precisely mapped using various spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The predicted spectrum of this compound is expected to show distinct signals for the aromatic and methyl protons, with characteristic splitting patterns due to spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | dd | JHF ≈ 3-4, JHH ≈ 9 | H-6 |

| ~ 7.6 - 7.8 | ddd | JHH ≈ 9, JHF ≈ 9-10, JHH ≈ 3 | H-4 |

| ~ 7.4 - 7.6 | dd | JHH ≈ 9, JHH ≈ 3 | H-3 |

| ~ 2.6 | s | - | -CH₃ |

The aromatic region is predicted to display three distinct signals corresponding to the three protons on the phenyl ring.

-

H-6: This proton is ortho to the nitro group and meta to the acetyl group. The strong electron-withdrawing nature of the nitro group will deshield this proton significantly, pushing its chemical shift downfield. It is expected to appear as a doublet of doublets due to coupling with H-4 (meta, small J) and the fluorine atom (through-space or long-range coupling, small J).

-

H-4: This proton is ortho to the fluorine atom and meta to both the nitro and acetyl groups. It will be coupled to H-3 (ortho, large J), H-6 (meta, small J), and the fluorine atom (ortho, large J). This will likely result in a complex multiplet, appearing as a doublet of doublet of doublets.

-

H-3: This proton is ortho to the acetyl group and meta to the fluorine atom. It will be coupled to H-4 (ortho, large J) and potentially show a small coupling to the fluorine atom (meta). It is expected to be a doublet of doublets.

-

-CH₃: The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region, as there are no adjacent protons to couple with.

For comparison, the reported ¹H NMR spectrum of the isomeric 1-(2-fluoro-5-nitrophenyl)ethanone shows aromatic protons in the range of 7.34-8.78 ppm and a methyl singlet at 2.70 ppm, which supports the predicted chemical shift ranges for our target molecule.[2]

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform shimming to optimize the homogeneity of the magnetic field and tune the probe to the correct frequency for ¹H nuclei.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | C=O |

| ~ 160 - 165 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 145 - 150 | C-NO₂ |

| ~ 130 - 135 | C-COCH₃ |

| ~ 125 - 130 (d, ²JCF ≈ 20-25 Hz) | C-6 |

| ~ 120 - 125 (d, ²JCF ≈ 20-25 Hz) | C-4 |

| ~ 115 - 120 (d, ³JCF ≈ 5-10 Hz) | C-3 |

| ~ 25 - 30 | -CH₃ |

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ketone will be the most deshielded, appearing at the lowest field (~195-200 ppm).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom (C-5) will show a large one-bond coupling constant (¹JCF). The carbons ortho to the fluorine (C-4 and C-6) will exhibit smaller two-bond couplings (²JCF), and the carbon meta to the fluorine (C-3) will show an even smaller three-bond coupling (³JCF). The carbons attached to the electron-withdrawing nitro and acetyl groups will be deshielded.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at the highest field (~25-30 ppm).

The ¹³C NMR data for the isomer 1-(2-fluoro-5-nitrophenyl)ethanone shows signals in similar regions, corroborating these predictions.[2]

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the observation of the ¹³C nucleus and the use of broadband proton decoupling.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is often required for ¹³C NMR due to the lower sensitivity of the nucleus.

-

Instrument Setup: Tune the probe to the ¹³C frequency.

-

Data Acquisition: Use a standard pulse sequence with broadband proton decoupling to remove C-H coupling and enhance the signal. A longer acquisition time and a greater number of scans are typically necessary.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (ketone) |

| ~ 1600, 1475 | Medium-Strong | Aromatic C=C stretch |

| ~ 1530, 1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |

| ~ 1250 | Strong | C-F stretch |

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl and nitro groups.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.

-

N-O Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1250 cm⁻¹ is characteristic of the C-F bond.

-

Aromatic Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.

Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Background Scan: Place the KBr pellet holder without the sample in the spectrometer and run a background scan. This is to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Sample Scan: Place the KBr pellet with the sample in the holder and acquire the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

| Predicted m/z | Ion |

| 183 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₃]⁺ |

| 137 | [M - NO₂]⁺ |

| 123 | [M - COCH₃ - F]⁺ |

| 109 | [M - NO₂ - CO]⁺ |

| 95 | [C₆H₄F]⁺ |

| 43 | [CH₃CO]⁺ |

In an electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (183).

-

Fragmentation: Common fragmentation pathways for acetophenones include the loss of the methyl group (m/z 168) and the acetyl group (m/z 43). The presence of the nitro group can lead to its loss as NO₂ (m/z 137). Subsequent fragmentations can lead to the other observed ions.

Figure 4: Predicted major fragmentation pathways for this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. While experimental data is not currently available in the public domain, this guide provides a detailed and scientifically grounded prediction of the expected spectroscopic data. The analysis of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns offers a comprehensive spectroscopic profile that is invaluable for the identification and characterization of this important chemical intermediate. The provided protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and accuracy in a research setting.

References

-

Ishihara, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638–4645. [Link]

Sources

1-(5-Fluoro-2-nitrophenyl)ethanone NMR data

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(5-Fluoro-2-nitrophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound (CAS No: 2250-48-8).[1][2] As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals.[3] This document delineates the causal relationships between the molecule's structure—featuring a trifecta of influential acetyl, nitro, and fluoro substituents—and its corresponding ¹H and ¹³C NMR spectral features. By synthesizing data from analogous compounds and foundational spectroscopic principles, this guide offers a predictive and rationalized interpretation of the chemical shifts, multiplicities, and coupling constants, serving as a self-validating reference for spectral assignment.

Molecular Structure and Electronic Environment

This compound is a disubstituted acetophenone derivative with the molecular formula C₈H₆FNO₃.[1] The phenyl ring is substituted with three distinct functional groups, each exerting a profound influence on the electronic environment of the aromatic system and, consequently, the NMR spectrum.

-

Nitro Group (-NO₂): Positioned at C-2, the nitro group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This significantly deshields the ortho (C-1, C-3) and para (C-5) positions, shifting their attached protons and the carbons themselves downfield in the NMR spectrum.[4][5][6]

-

Acetyl Group (-COCH₃): Located at C-1, the acetyl group is also an EWG, primarily through resonance. It deshields the ortho (C-2, C-6) and para (C-4) positions. Its carbonyl carbon and methyl protons provide distinct signals in the ¹³C and ¹H NMR spectra, respectively.[7][8]

-

Fluoro Group (-F): At the C-5 position, fluorine introduces complexity. It is highly electronegative, leading to strong inductive electron withdrawal. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance. Its most significant impact in NMR is the introduction of spin-spin coupling to nearby ¹H and ¹³C nuclei (H-F and C-F coupling), which is invaluable for definitive signal assignment.[9][10]

The interplay of these groups dictates the precise chemical shifts and coupling patterns observed.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

While specific instrument parameters may vary, the following outlines a standard, self-validating methodology for acquiring high-quality NMR data for this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally the first choice for non-polar to moderately polar compounds.

-

Concentration: Weigh approximately 5-10 mg of this compound solid.

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently invert or vortex until the sample is completely dissolved. Ensure no solid particles remain.

-

Standard: The solvent peak serves as a primary internal reference. For highly accurate work, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Data Acquisition Workflow

A typical workflow involves initial survey scans followed by detailed 1D and optional 2D experiments.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals in both the aromatic and aliphatic regions. The analysis is based on established substituent effects and coupling phenomena.[11]

Aromatic Region (δ 7.5 - 8.5 ppm)

The three aromatic protons (H-3, H-4, H-6) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-3 (Predicted δ ~8.2-8.4 ppm): This proton is ortho to the strongly electron-withdrawing nitro group, which will shift it significantly downfield, making it the most deshielded aromatic proton.[4]

-

Multiplicity: Doublet of doublets (dd).

-

Causality: It will be split by H-4 through a three-bond ortho coupling (³JH3-H4 ≈ 8-9 Hz) and by the fluorine at C-5 through a four-bond meta coupling (⁴JH3-F5 ≈ 5-7 Hz).

-

-

H-6 (Predicted δ ~7.9-8.1 ppm): This proton is ortho to the acetyl group and meta to the nitro group. It will be less deshielded than H-3 but still significantly downfield.

-

Multiplicity: Doublet of doublets (dd).

-

Causality: It is coupled to H-4 via a five-bond para coupling (⁵JH6-H4), which is typically very small (0-1 Hz) and may not be resolved. The primary splitting will arise from a three-bond meta coupling to the fluorine atom (³JH6-F5 ≈ 6-8 Hz). It may appear as a broad doublet or a sharp doublet if the para coupling is not resolved.

-

-

H-4 (Predicted δ ~7.6-7.8 ppm): This proton is ortho to the fluorine and meta to both the nitro and acetyl groups.

-

Multiplicity: Triplet of doublets (td) or Doublet of doublets of doublets (ddd).

-

Causality: It experiences a large three-bond ortho coupling to H-3 (³JH4-H3 ≈ 8-9 Hz) and a similarly large three-bond ortho coupling to the fluorine (³JH4-F5 ≈ 8-10 Hz). The small para coupling to H-6 (⁵JH4-H6) may further split the signal. If ³JH4-H3 and ³JH4-F5 are similar in magnitude, the signal may appear as a triplet, with each peak of the triplet further split into a doublet by H-6.

-

Aliphatic Region (δ 2.5 - 2.8 ppm)

-

-CH₃ (Predicted δ ~2.7 ppm): The three protons of the acetyl methyl group are adjacent to a carbonyl group, which deshields them relative to a standard alkane.

-

Multiplicity: Singlet (s).

-

Causality: These protons have no adjacent proton neighbors, so no H-H splitting is expected. In this molecule, the methyl group is five bonds away from the fluorine atom and not held rigidly in its proximity. Therefore, significant through-space H-F coupling, which is sometimes observed in ortho-fluoroacetophenones, is not anticipated here.[9] This contrasts with its isomer, 1-(2-fluoro-5-nitrophenyl)ethanone, where the methyl protons appear as a doublet (J = 5.0 Hz) due to a five-bond through-space coupling with the ortho fluorine.[9]

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 unique carbon atoms in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[12]

Carbonyl and Aliphatic Carbons

-

C=O (C-7, Predicted δ ~195 ppm): The carbonyl carbon of the ketone is highly deshielded and will appear far downfield, a characteristic feature of acetophenones.[13][14]

-

-CH₃ (C-8, Predicted δ ~28-30 ppm): The methyl carbon signal will appear in the typical upfield aliphatic region.

Aromatic Carbons (δ 120 - 170 ppm)

The chemical shifts and multiplicities are dictated by substituent effects and C-F coupling.

-

C-5 (Predicted δ ~162-165 ppm, d): This carbon is directly attached to fluorine, causing it to resonate downfield. It will appear as a doublet with a very large one-bond coupling constant (¹JC-F ≈ 250-260 Hz).

-

C-2 (Predicted δ ~148-150 ppm, s): This carbon is attached to the nitro group and will be significantly deshielded. It is not expected to show significant C-F coupling.

-

C-1 (Predicted δ ~138-140 ppm, d): The ipso-carbon attached to the acetyl group. It will exhibit a small three-bond meta coupling to fluorine (³JC-F ≈ 3-5 Hz).

-

C-4 (Predicted δ ~125-128 ppm, d): This carbon is ortho to the fluorine and will show a significant two-bond coupling (²JC-F ≈ 22-25 Hz).

-

C-6 (Predicted δ ~122-124 ppm, d): Also ortho to the fluorine, this carbon will similarly appear as a doublet due to a two-bond coupling (²JC-F ≈ 20-23 Hz).

-

C-3 (Predicted δ ~129-131 ppm, d): This carbon is meta to the fluorine and will show a small three-bond coupling (³JC-F ≈ 7-9 Hz).

Summary of NMR Data

The following tables summarize the predicted NMR data based on the preceding analysis.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.2 - 8.4 | dd | ³JH3-H4 ≈ 8-9; ⁴JH3-F5 ≈ 5-7 | 1H | H-3 |

| ~7.9 - 8.1 | dd or d | ³JH6-F5 ≈ 6-8 | 1H | H-6 |

| ~7.6 - 7.8 | td or ddd | ³JH4-H3 ≈ 8-9; ³JH4-F5 ≈ 8-10 | 1H | H-4 |

| ~2.7 | s | - | 3H | -CH₃ (H-8) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~195 | s | - | C=O (C-7) |

| ~162 - 165 | d | ¹JC-F ≈ 250-260 | C-5 |

| ~148 - 150 | s | - | C-2 |

| ~138 - 140 | d | ³JC-F ≈ 3-5 | C-1 |

| ~129 - 131 | d | ³JC-F ≈ 7-9 | C-3 |

| ~125 - 128 | d | ²JC-F ≈ 22-25 | C-4 |

| ~122 - 124 | d | ²JC-F ≈ 20-23 | C-6 |

| ~28 - 30 | s | - | -CH₃ (C-8) |

Conclusion

The NMR spectra of this compound are a textbook example of how multiple, electronically diverse substituents on an aromatic ring create a complex but interpretable dataset. The strong deshielding effects of the nitro and acetyl groups dictate the general downfield positions of the aromatic signals, while the presence of fluorine provides a critical layer of structural information through characteristic H-F and C-F coupling patterns. A detailed, causality-driven analysis of these patterns allows for the unambiguous assignment of every proton and carbon signal, providing a robust analytical foundation for any research or development involving this important chemical intermediate.

References

-

Oda, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Available at: [Link]

- Scott, K. N. (1972). Carbon-13 nuclear magnetic resonance of substituted acetophenones. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Canadian Science Publishing. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

-

National Institute of Materials and Chemical Research in Japan. (n.d.). Spectral Data Base System for Organic Compounds (SDBS). Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information for [Article Title]. Available at: [Link]

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Available at: [Link]

-

SpectraBase. (n.d.). Acetophenone. Available at: [Link]

-

Vila, A., & Graff, P. (2019). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]

-

ResearchGate. (2014). 13 C-NMR data and significant 1 H-NMR data of compound 2. Available at: [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Available at: [Link]

-

American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Available at: [Link]

-

Royal Society of Chemistry. (2015). Supporting Information: Acetophenone. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2250-48-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. youtube.com [youtube.com]

- 5. aklectures.com [aklectures.com]

- 6. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Infrared Spectrum of 1-(5-Fluoro-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the Infrared (IR) spectrum of 1-(5-Fluoro-2-nitrophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the vibrational characteristics of this molecule is paramount for reaction monitoring, quality control, and structural elucidation. This document moves beyond a simple peak-listing to offer a mechanistic understanding of how the molecule's unique substitution pattern dictates its spectral features.

Introduction: The Structural and Electronic Landscape

This compound (CAS No: 2250-48-8) is an aromatic ketone featuring three key functional groups on a benzene ring: an acetyl group, a nitro group, and a fluorine atom.[1][2] The relative positioning of these substituents—the strongly electron-withdrawing nitro group ortho to the acetyl group and the electronegative fluorine atom meta to it—creates a unique electronic environment that profoundly influences the molecule's vibrational modes.

The interplay of resonance and inductive effects is critical. The nitro and acetyl groups, both being deactivating, pull electron density from the aromatic ring. This electronic pull, particularly from the ortho-nitro group, directly impacts the carbonyl bond of the acetyl group, a key diagnostic feature in the IR spectrum.

Predicted Infrared Spectrum: A Guided Interpretation

While an experimental spectrum provides the definitive data, a thorough understanding of group frequencies allows for a highly accurate prediction and interpretation. The IR spectrum of this compound can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

The Carbonyl (C=O) Stretching Vibration: A Tale of Two Effects

The most intense and diagnostically significant peak in the spectrum will be the carbonyl (C=O) stretch of the ketone. For typical aromatic ketones like acetophenone, this band appears around 1685 cm⁻¹.[3][4] However, the substitution on the ring in this compound introduces competing electronic effects.

-

Conjugation: The phenyl ring's π-system conjugates with the carbonyl group, which delocalizes electron density, weakens the C=O double bond, and lowers the stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[5][6]

-

Inductive and Resonance Effects of Substituents: The powerful electron-withdrawing nature of the ortho-nitro group and the meta-fluoro group pulls electron density away from the carbonyl carbon. This inductive withdrawal effect tends to strengthen the C=O bond and would, in isolation, shift the absorption to a higher wavenumber.

In this specific molecule, the strong electron-withdrawing character of the substituents, particularly the ortho-nitro group, is expected to dominate. Therefore, the C=O stretching frequency is predicted to be slightly higher than that of unsubstituted acetophenone. A study of 3-nitroacetophenone reported the C=O stretch at 1691 cm⁻¹.[7] Given the additional electron-withdrawing fluorine, the peak for this compound is anticipated in the 1690-1710 cm⁻¹ range. This band will be strong and sharp.

The Nitro (NO₂) Group Vibrations: The Unmistakable Signature

Aromatic nitro compounds present two distinct, strong absorption bands that are highly characteristic.[8][9] These correspond to the asymmetric and symmetric stretching modes of the N-O bonds.

-

Asymmetric (ν_as_) NO₂ Stretch: This is typically the stronger of the two bands and appears in the region of 1550-1475 cm⁻¹ .[8]

-

Symmetric (ν_s_) NO₂ Stretch: This band is also strong and is found at a lower frequency, generally between 1360-1290 cm⁻¹ .[8][10]

The presence of these two strong bands is a definitive indicator of the nitro group. Their exact position can be influenced by the electronic environment of the ring.

Aromatic and Aliphatic C-H Vibrations

The spectrum will feature absorptions corresponding to both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretching and bending modes.

-

Aromatic C-H Stretch: Look for weak to medium bands appearing just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.[11]

-

Methyl (CH₃) C-H Stretch: The methyl group of the acetyl moiety will produce medium-intensity bands just below 3000 cm⁻¹, in the 2900-3000 cm⁻¹ range.[12]

-

C-H Bending Vibrations: Out-of-plane (oop) bending vibrations for the aromatic C-H bonds provide clues about the substitution pattern and appear in the fingerprint region, typically between 900-675 cm⁻¹ .[11]

Aromatic Ring and C-F Vibrations (The Fingerprint Region)

The region below 1600 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information from various stretching and bending vibrations.

-

Aromatic C=C Stretching: The benzene ring itself gives rise to several characteristic stretching vibrations. These typically appear as a pair of bands around 1600-1585 cm⁻¹ and another pair around 1500-1400 cm⁻¹ .[11][13]

-

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration for monofluorinated aromatic compounds results in a very strong and intense band.[14] Its position is sensitive to the molecular environment but is reliably found in the 1360-1000 cm⁻¹ range.[14][15] For this molecule, a strong absorption is expected around 1200-1250 cm⁻¹ . This band can sometimes be so intense that it obscures other weaker signals in its vicinity.

Summary of Expected IR Absorptions

The following table summarizes the predicted key vibrational frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Causality and Field Insights |

| 3150 - 3050 | Aromatic C-H Stretch | Weak to Medium | Characteristic of sp² C-H bonds on the phenyl ring. |

| 3000 - 2900 | Aliphatic C-H Stretch | Medium | Asymmetric and symmetric stretching of the methyl group. |

| 1710 - 1690 | Ketone C=O Stretch | Strong, Sharp | Position is elevated from typical aromatic ketones due to the strong inductive effect of the ortho-nitro and meta-fluoro groups. |

| 1600 - 1585 | Aromatic C=C Stretch | Medium to Strong | Skeletal vibrations of the benzene ring. |

| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong | A key diagnostic band for the nitro functional group. |

| 1500 - 1400 | Aromatic C=C Stretch | Medium to Strong | Further skeletal vibrations of the aromatic ring. |

| 1360 - 1290 | Symmetric NO₂ Stretch | Strong | The second key diagnostic band for the nitro group. |

| 1250 - 1200 | Aryl C-F Stretch | Very Strong | A highly intense band characteristic of the carbon-fluorine bond. |

| 1300 - 1230 | C-C-C Stretch | Medium | Asymmetric stretch of the C-CO-C bonds in the acetyl group.[3] |

| 900 - 675 | Aromatic C-H Bend (oop) | Medium to Strong | Out-of-plane bending, characteristic of the ring substitution pattern. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To validate these predictions, a robust experimental protocol is essential. The following outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by pressing the clean ATR anvil firmly onto the crystal and scanning. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.[1]

-

Ensure the sample completely covers the crystal surface for optimal signal.

-

-

Data Acquisition:

-

Lower the press anvil and apply consistent pressure to ensure good contact between the sample and the crystal. A pressure gauge on the instrument should be used to ensure reproducibility between samples.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes that give rise to the most prominent peaks in the IR spectrum.

Caption: Key functional groups and their characteristic IR stretching frequencies.

Conclusion: A Self-Validating Spectroscopic Profile

The IR spectrum of this compound is a rich tapestry of information derived from its unique molecular architecture. The key to its interpretation lies in a systematic, cause-and-effect analysis. The presence of a strong carbonyl band between 1690-1710 cm⁻¹, two intense nitro group absorptions, a very strong C-F stretch, and characteristic aromatic C=C and C-H signals provides a self-validating system for confirming the molecule's identity and purity. For drug development professionals and synthetic chemists, mastering the interpretation of this spectrum is a critical skill for ensuring the integrity of their synthetic pathways and final products.

References

-

University of Calgary. (n.d.). Infrared Spectroscopy: Carbonyl Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (2016). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

-

ResearchGate. (2015). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from [Link]

-

ResearchGate. (2016). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

AIP Publishing. (2020). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Joe's Chemistry. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2250-48-8|this compound|BLD Pharm [bldpharm.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ijsr.net [ijsr.net]

- 14. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 15. pubs.aip.org [pubs.aip.org]

1-(5-Fluoro-2-nitrophenyl)ethanone mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 1-(5-Fluoro-2-nitrophenyl)ethanone

Introduction

This compound is a substituted nitroaromatic ketone of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of three distinct functional moieties—a ketone, a nitro group, and a fluorine-substituted aromatic ring—imparts a unique reactivity profile. Characterizing such molecules is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind method development, propose a robust experimental protocol, and explore the predictable and informative fragmentation pathways observed under tandem mass spectrometry (MS/MS) conditions. The insights are tailored for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Physicochemical Profile and Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's properties to select the optimal ionization method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2250-48-8 | [4] |

| Molecular Formula | C₈H₆FNO₃ | |

| Molecular Weight | 183.14 g/mol | |

| Key Functional Groups | Ketone, Nitro Group, Aromatic Fluoride |

The compound's moderate polarity and thermal lability make it an ideal candidate for "soft" ionization techniques, which minimize in-source fragmentation and preserve the molecular ion. Electrospray ionization (ESI) is the method of choice as it efficiently ionizes moderately polar organic analytes from a liquid phase, making it highly compatible with liquid chromatography (LC).[5][6]

Given the molecular structure, the compound can be analyzed in both positive and negative ion modes.

-

Positive Ion Mode (ESI+): The carbonyl oxygen of the ketone group is a site of protonation, readily forming the protonated molecule, [M+H]⁺. This is often the most straightforward approach for initial characterization.

-

Negative Ion Mode (ESI-): While less common for simple ketones, the electron-withdrawing nature of the nitro and fluoro groups can acidify the aromatic protons, potentially allowing for the formation of a deprotonated molecule, [M-H]⁻, under specific source conditions.

For the purpose of this guide, we will focus on Positive Ion Mode (ESI+) coupled with tandem mass spectrometry (MS/MS), as it provides robust ionization and rich, interpretable fragmentation data for structural confirmation.[3][6]

Proposed Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a self-validating system for the robust analysis of this compound using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

1. Standard and Sample Preparation:

- Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of HPLC-grade acetonitrile (ACN).

- Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) mixture of ACN and deionized water containing 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.[7]

- Sample Matrix: For samples from a reaction mixture or biological matrix, perform an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) and reconstitute the final extract in the same 50:50 ACN/Water + 0.1% formic acid mobile phase to ensure chromatographic compatibility.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: Deionized water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

- Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: ESI, Positive.

- Capillary Voltage: +3.5 kV.

- Source Temperature: 120 °C.

- Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

- Mass Range (MS1 Scan): m/z 50 - 500. This initial full scan confirms the presence and accurate mass of the [M+H]⁺ precursor ion.

- Tandem MS (MS/MS):

- Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 184.1.

- Collision Gas: Argon.

- Collision Energy: Ramp from 10-40 eV. This energy ramp ensures the capture of both low-energy (stable fragments) and high-energy fragmentation pathways, providing a comprehensive product ion spectrum.[6]

Interpretation of the Mass Spectrum: Fragmentation Pathways

The structural features of this compound give rise to a series of predictable fragmentation patterns under collision-induced dissociation (CID). The high stability of the aromatic ring means that the primary cleavages will involve the substituents.[8]

Table 2: Predicted Key Ions and Fragments for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 184.04 | Protonated Molecular Ion |

| Fragment A | 166.03 | Loss of H₂O |

| Fragment B | 154.03 | Loss of NO |

| Fragment C | 141.05 | Loss of Acetyl Radical (•COCH₃) |

| Fragment D | 138.03 | Loss of NO₂ |

| Fragment E | 110.03 | Loss of NO₂ and CO |

| Fragment F | 95.01 | Loss of NO₂ and Acetyl Radical |

Primary Fragmentation Pathways

The protonated molecule at m/z 184.04 is the starting point for all fragmentation. The most common cleavages in nitroaromatic ketones involve the nitro and acetyl groups.[9][10]

-

Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral NO₂ molecule (46 Da). This pathway is highly favorable and results in the formation of a stable fluorophenyl ethanone cation.

-

Alpha-Cleavage of the Acetyl Group: Ketones frequently undergo alpha-cleavage, where the bond between the carbonyl carbon and the adjacent carbon is broken.[11] In this case, cleavage of the bond between the aromatic ring and the carbonyl carbon leads to the formation of an acylium ion or, more likely, the loss of the acetyl radical (43 Da) to leave a charged aromatic species.

The following diagrams illustrate these key fragmentation cascades.

Caption: Primary fragmentation via loss of the nitro group.

This first pathway is often dominant. The initial loss of the nitro group generates the ion at m/z 138.03 . This ion can then undergo a subsequent loss of carbon monoxide (CO) from the ketone group, a common fragmentation for aromatic ketones, to produce the fluorophenyl cation at m/z 110.03 .

Caption: Alternative fragmentation via alpha-cleavage.

A second, competing pathway involves the alpha-cleavage of the acetyl group. The loss of the acetyl radical (•COCH₃) generates the 5-fluoro-2-nitrophenyl cation at m/z 141.05 . This fragment can then lose a nitro group (NO₂) to form the fluorophenyl cation at m/z 95.01 .

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using LC-ESI-MS/MS in positive ion mode. The molecule yields a stable protonated ion at m/z 184.04 , which undergoes predictable and structurally informative fragmentation. The primary fragmentation pathways involve the characteristic neutral loss of the nitro group (NO₂) and alpha-cleavage of the acetyl group. By employing high-resolution mass spectrometry and a systematic experimental approach, researchers can confidently identify and characterize this important chemical intermediate, ensuring the integrity of their synthetic and developmental workflows. The methods and fragmentation logic detailed in this guide provide a robust framework for the analysis of this and structurally related compounds.

References

-

Verma, M. K., & Laskin, A. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Environmental Science & Technology, 46(18), 10266-10274. Available at: [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]

-

Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. Available at: [Link]

-

University of Colorado Boulder. Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

-

ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Benoit, F. M., & Harrison, A. G. (1977). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 99(12), 3980-3984. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

All 'bout Chemistry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

-

Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 611. Available at: [Link]

-

ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available at: [Link]

-

Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6578. Available at: [Link]

-

Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 649-658. Available at: [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

-

SIELC Technologies. Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Available at: [Link]

-

Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(15), 7767-7774. Available at: [Link]

-

Chem Survival. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Available at: [Link]

-

PubChem. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2250-48-8|this compound|BLD Pharm [bldpharm.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 7. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]

- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. whitman.edu [whitman.edu]